JW67

Vue d'ensemble

Description

JW 67 est un composé chimique connu pour son rôle d'inhibiteur de la voie de signalisation Wnt canonique. Cette voie est cruciale dans divers processus biologiques, notamment la prolifération, la différenciation et la migration cellulaires.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de JW 67 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. La voie de synthèse exacte et les conditions réactionnelles sont des informations propriétaires et peuvent varier selon le fabricant. l'approche générale implique l'utilisation de solvants organiques, de catalyseurs et de températures de réaction spécifiques pour obtenir le produit souhaité .

Méthodes de production industrielle

La production industrielle de JW 67 implique généralement une synthèse à grande échelle utilisant des réacteurs automatisés et des mesures de contrôle qualité strictes. Le processus garantit une pureté et une constance élevées du composé, ce qui est essentiel pour son utilisation en recherche scientifique .

Analyse Des Réactions Chimiques

Types de réactions

JW 67 subit diverses réactions chimiques, notamment:

Oxydation: JW 67 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Le composé peut être réduit pour former des dérivés réduits.

Substitution: JW 67 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés de JW 67, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

JW 67 a un large éventail d'applications en recherche scientifique:

Chimie: Utilisé comme outil pour étudier la voie de signalisation Wnt et son rôle dans divers processus chimiques.

Biologie: Employé dans la recherche pour comprendre la signalisation cellulaire, la prolifération et la différenciation.

Médecine: Enquête sur ses applications thérapeutiques potentielles dans le traitement des cancers, en particulier le cancer colorectal.

Mécanisme d'action

JW 67 exerce ses effets en inhibant la voie de signalisation Wnt canonique. Il affecte le complexe multiprotéique composé de la bêta-caténine, de la glycogene synthase kinase 3 bêta, de l'AXIN, de l'adénomatose polypose coli et de la caséine kinase 1. Cette inhibition entraîne une réduction rapide des niveaux de bêta-caténine active, suivie de la régulation négative des gènes cibles de Wnt tels que AXIN2, SP5 et NKD1 .

Applications De Recherche Scientifique

Cancer Research Applications

- Colorectal Cancer (CRC)

- Immune Evasion in Tumors

- Combination Therapies

Developmental Biology Applications

This compound's inhibition of Wnt signaling also provides insights into developmental processes:

- Stem Cell Research : As part of the Tocriscreen Stem Cell Library, this compound can be utilized to study stem cell differentiation pathways influenced by Wnt signaling .

- Embryonic Development : The compound's effects on cellular proliferation and differentiation can be leveraged to understand developmental abnormalities linked to dysregulated Wnt signaling.

High-Throughput Screening (HTS)

This compound has been employed in various high-throughput screening assays to identify other potential inhibitors of the Wnt pathway:

- Cell-Based Reporter Assays : These assays utilize TCF/LEF reporter plasmids to measure the activity of Wnt signaling in response to this compound and other compounds. For instance, screening libraries with reporter constructs has successfully identified this compound as a potent inhibitor alongside other compounds like FH535 and FH615 .

In Silico Drug Discovery

The compound has also been part of structure-based virtual screening efforts aimed at identifying new drug candidates targeting Wnt proteins. This approach reduces the time and resources needed for experimental validation by predicting binding affinities and interactions computationally .

Case Studies and Findings

Mécanisme D'action

JW 67 exerts its effects by inhibiting the canonical Wnt signaling pathway. It affects the multiprotein complex consisting of beta-catenin, glycogen synthase kinase 3 beta, AXIN, adenomatous polyposis coli, and casein kinase 1. This inhibition leads to a rapid reduction in active beta-catenin levels, followed by the downregulation of Wnt target genes such as AXIN2, SP5, and NKD1 .

Comparaison Avec Des Composés Similaires

JW 67 est unique dans son inhibition spécifique de la voie de signalisation Wnt canonique. Des composés similaires comprennent:

IWP-4: Un autre inhibiteur de la voie Wnt, mais avec des cibles moléculaires différentes.

Wogonin: Un flavonoïde aux propriétés anti-inflammatoires et anticancéreuses, affectant également la voie Wnt.

IWR-1: Inhibe la voie Wnt en stabilisant l'AXIN, conduisant à la dégradation de la bêta-caténine.

JW 67 se distingue par son inhibition puissante de la bêta-caténine et ses effets en aval sur les gènes cibles de Wnt, ce qui en fait un outil précieux dans la recherche sur le cancer .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !

Activité Biologique

JW67 is a compound recognized for its role as an inhibitor of the canonical Wnt signaling pathway, which is crucial in various biological processes, including cell proliferation, differentiation, and tumorigenesis. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on cancer cell lines, and relevant case studies.

This compound targets the β-catenin destruction complex, specifically affecting components such as GSK-3β, AXIN, and APC. By inhibiting this complex, this compound promotes the degradation of β-catenin, a key regulator in the Wnt signaling pathway. The compound demonstrates a half-maximal inhibitory concentration (IC50) of approximately 1.17 μM , indicating its potency in blocking Wnt signaling .

Inhibition of Cell Cycle Progression

This compound has been shown to block G1/S cell cycle progression in colorectal cancer (CRC) cell lines with a growth inhibition concentration (GI50) of 7.8 μM . This suggests that this compound not only inhibits Wnt signaling but also has a direct impact on cell proliferation, making it a potential therapeutic agent in CRC treatment .

Comparative Data Table

The following table summarizes the biological activity of this compound compared to other known Wnt inhibitors:

| Compound | Target Pathway | IC50 (μM) | GI50 (μM) | Selectivity |

|---|---|---|---|---|

| This compound | Canonical Wnt | 1.17 | 7.8 | Selective for Wnt |

| JW55 | Canonical Wnt | 0.36 | N/A | Selective for Wnt |

| IWR-1 | Canonical Wnt | 0.15 | N/A | Selective for Wnt |

Case Study 1: Colorectal Cancer Treatment

In a study involving various CRC cell lines, this compound was administered to assess its effects on tumor growth and cell viability. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, corroborating its role as an effective Wnt pathway inhibitor .

Case Study 2: Xenopus Embryo Model

Another significant finding was derived from experiments using Xenopus embryos where this compound was shown to reduce axis duplication induced by XWnt8. This highlights the compound's capability to interfere with developmental processes mediated by the Wnt signaling pathway .

Propriétés

InChI |

InChI=1S/C21H18N2O6/c24-17-20(13-5-1-3-7-15(13)22-17)26-9-19(10-27-20)11-28-21(29-12-19)14-6-2-4-8-16(14)23-18(21)25/h1-8H,9-12H2,(H,22,24)(H,23,25) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXRSHKJNDFHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

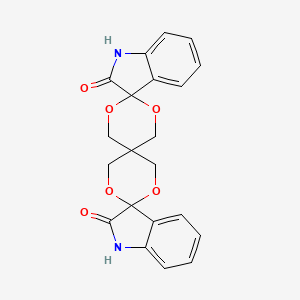

Canonical SMILES |

C1C2(COC3(O1)C4=CC=CC=C4NC3=O)COC5(C6=CC=CC=C6NC5=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442644-28-2 | |

| Record name | 442644-28-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.